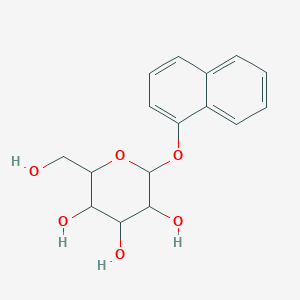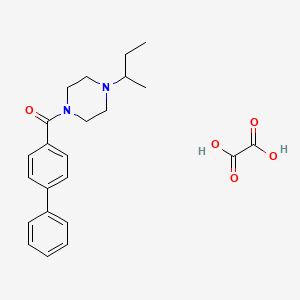![molecular formula C22H25BrN4O3 B5092142 N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5092142.png)
N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide, commonly known as BMS-512148, is a selective antagonist of the P2X7 receptor. P2X7 receptor is a ligand-gated ion channel that plays a crucial role in the immune system and inflammation. BMS-512148 has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and chronic pain.
Wirkmechanismus
BMS-512148 is a selective antagonist of the P2X7 receptor, which is expressed on various immune cells, including microglia, macrophages, and T cells. P2X7 receptor activation leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of various diseases. BMS-512148 inhibits P2X7 receptor activation, thereby reducing inflammation and immune cell activation.
Biochemical and Physiological Effects
BMS-512148 has been shown to have various biochemical and physiological effects. It inhibits the release of pro-inflammatory cytokines and chemokines, such as IL-1β, TNF-α, and IL-6, from immune cells. BMS-512148 also reduces the activation of microglia and astrocytes, which play a crucial role in neuroinflammation. In addition, BMS-512148 has been shown to have analgesic effects in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BMS-512148 in lab experiments include its selectivity for the P2X7 receptor, its potent inhibitory effects on cytokine release, and its potential therapeutic applications in various diseases. However, the limitations of using BMS-512148 in lab experiments include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
The future directions of BMS-512148 research include the development of more potent and selective P2X7 receptor antagonists, the investigation of its potential therapeutic applications in various diseases, and the determination of its pharmacokinetics and pharmacodynamics in humans. In addition, the role of P2X7 receptor in various diseases, such as cancer and neurodegenerative disorders, needs to be further elucidated to determine the potential of P2X7 receptor antagonists as therapeutic agents.
Conclusion
In conclusion, BMS-512148 is a selective antagonist of the P2X7 receptor that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the release of pro-inflammatory cytokines and chemokines, reduces inflammation and immune cell activation, and has analgesic effects in animal models of chronic pain. The future directions of BMS-512148 research include the development of more potent and selective P2X7 receptor antagonists, the investigation of its potential therapeutic applications in various diseases, and the determination of its pharmacokinetics and pharmacodynamics in humans.
Synthesemethoden
The synthesis of BMS-512148 involves several steps, including the reaction of 3-bromobenzoyl chloride with piperazine, followed by the reaction of the resulting product with 4-methylphenylethylamine. The final product is obtained by the reaction of the intermediate with ethylenediamine. The synthesis of BMS-512148 has been optimized for yield and purity, and the final product has been characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
BMS-512148 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. BMS-512148 has also been studied for its potential role in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, BMS-512148 has been shown to have analgesic effects in animal models of chronic pain.
Eigenschaften
IUPAC Name |
N-[2-[4-(3-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O3/c1-16-5-7-19(8-6-16)25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)22(30)17-3-2-4-18(23)15-17/h2-8,15H,9-14H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOIGIVJNJHGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-methylphenyl)ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]butanamide](/img/structure/B5092073.png)
![3-(2-amino-1,3-thiazol-4-yl)-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5092078.png)
![3,3'-[1,3,4-thiadiazole-2,5-diylbis(thiomethylene)]dipyridine](/img/structure/B5092079.png)
![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5092092.png)

![N-methyl-N-(4-pyrimidinylmethyl)-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5092102.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5092113.png)

![N-(2,4-dimethylphenyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5092115.png)
![2-amino-1-(4-chlorophenyl)-4-[4-(diethylamino)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5092119.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5092124.png)
![methyl (4-{[(2-naphthyloxy)acetyl]amino}phenoxy)acetate](/img/structure/B5092132.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5092139.png)
